
(4-((3-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-((3-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C20H18FN3OS and a molecular weight of 367.44. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, a fluorophenyl group, and a thiomorpholino group. The quinoline nucleus is a bicyclic compound containing nitrogen .Wissenschaftliche Forschungsanwendungen
Oncology Research
This compound has shown promise in oncology research due to its structural similarity to quinoline derivatives, which are known to possess anti-cancer properties. The 3-fluorophenyl group may interact with various cellular targets, potentially inhibiting cancer cell growth. Studies have indicated that pyrazolo[3,4-b]quinoline derivatives can act as inhibitors of oncogenic Ras, which is a common mutation in various cancers .
Antimicrobial Activity
Quinoline derivatives have been associated with antimicrobial properties. The thiomorpholino group attached to the quinoline core could enhance this activity, making it a valuable compound for developing new antimicrobial agents. It could be particularly useful in studying drug-resistant strains of bacteria and formulating strategies to combat them .
Chemical Synthesis of Heterocyclic Compounds
The compound serves as a building block in the synthesis of various heterocyclic compounds. Its reactivity with different reagents can lead to the formation of pyrazolo[3,4-b]quinolines and benzo[b][1,8]naphthyridine derivatives, which have diverse pharmacological applications. This makes it an important compound for chemical synthesis and drug design .
Molecular Docking Studies
Molecular docking studies are crucial in drug discovery, and this compound’s unique structure makes it suitable for such studies. It can be used to model interactions with biological targets, helping to predict binding affinities and identify potential therapeutic effects. This application is vital for understanding the compound’s mechanism of action at the molecular level .
Pharmacological Agent Development
Due to its structural features, this compound could be used in the development of pharmacological agents. Its interactions with various enzymes and receptors can be studied to determine its therapeutic potential. For instance, its efficacy as a calcium channel blocker or as an antidiabetic agent can be explored, given the known activities of similar quinoline derivatives .
DNA Binding Studies
Compounds with quinoline moieties have been found to possess DNA binding properties. This particular compound could be used to study DNA interactions, which is essential in understanding its genotoxicity and potential as an anti-tumor agent. Such studies can provide insights into the compound’s role in gene expression and DNA repair mechanisms .
Zukünftige Richtungen
Quinoline derivatives have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc., and have shown potential as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-HIV agents . The future research directions could involve further investigation into the therapeutic potential of this compound and its derivatives.
Eigenschaften
IUPAC Name |
[4-(3-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-14-4-3-5-15(12-14)23-19-16-6-1-2-7-18(16)22-13-17(19)20(25)24-8-10-26-11-9-24/h1-7,12-13H,8-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLYQSUKMXFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

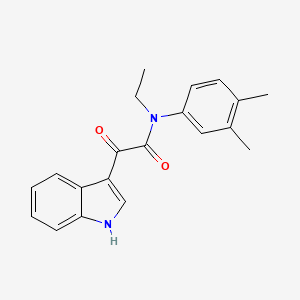
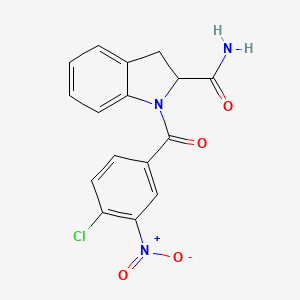
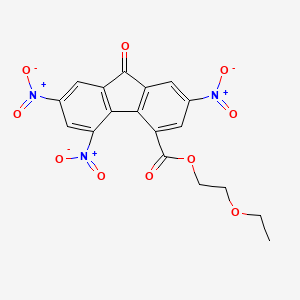
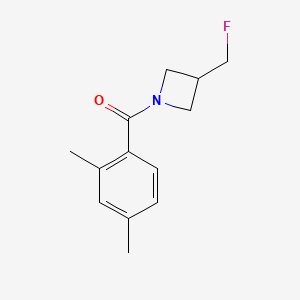
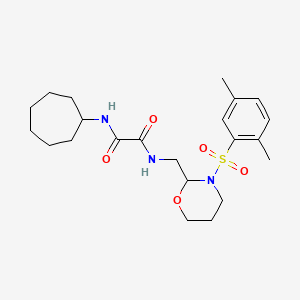
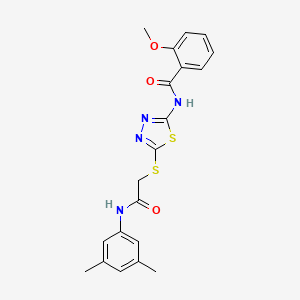
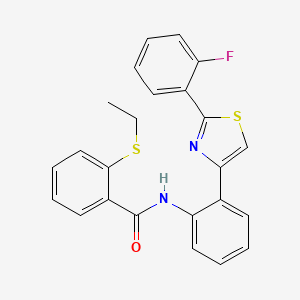
![4-benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2853531.png)


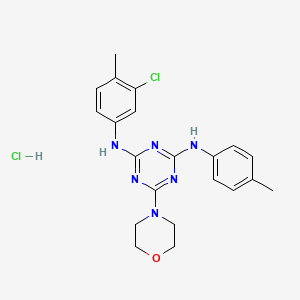
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2853535.png)

